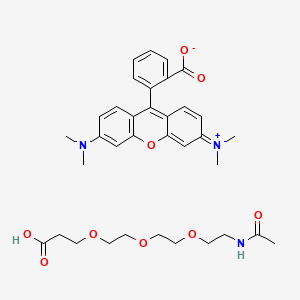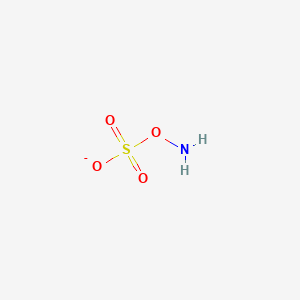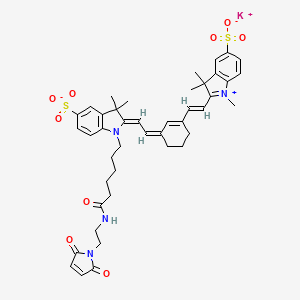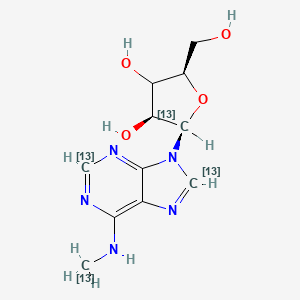![molecular formula C33H42F3N5O3 B12366636 N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide CAS No. 2392970-97-5](/img/structure/B12366636.png)
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CRN04894 is a novel, potent, and selective antagonist for adrenocorticotropic hormone (ACTH) acting at the melanocortin 2 receptor (MC2R). It is currently under development for the treatment of diseases of ACTH excess, such as Cushing’s disease, congenital adrenal hyperplasia, and ectopic ACTH-secreting tumors .
Méthodes De Préparation
The synthesis of CRN04894 involves multiple steps, including the preparation of tert-butyl ®-4-(2-cyano-4-(trifluoromethyl)phenyl)-3-ethylpiperazine-1-carboxylate, followed by the preparation of ®-2-(2-ethylpiperazin-1-yl)-5-(trifluoromethyl)benzonitrile, and finally the preparation of {®-4-[2-(aminomethyl)-4-(trifluoromethyl)phenyl]-3-ethyl-1-piperazinyl}[2-chloro-4-(trifluoromethyl)phenyl]methanone . The reaction conditions involve the use of solvents like dimethylformamide (DMF) and dichloromethane (DCM), and reagents such as diisopropylethylamine (DIEA) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) .
Analyse Des Réactions Chimiques
CRN04894 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like HATU and DIEA.
Applications De Recherche Scientifique
CRN04894 has several scientific research applications:
Chemistry: It is used as a tool compound to study the effects of ACTH antagonism.
Biology: CRN04894 is employed in biological studies to understand the role of ACTH in various physiological processes.
Medicine: The compound is being developed as a therapeutic agent for conditions of ACTH excess, such as Cushing’s disease and congenital adrenal hyperplasia
Mécanisme D'action
CRN04894 exerts its effects by competitively binding to the melanocortin 2 receptor (MC2R), thereby blocking the action of ACTH. This inhibition prevents the downstream synthesis and over-secretion of cortisol by the adrenal glands, which is crucial in conditions like Cushing’s disease and congenital adrenal hyperplasia .
Comparaison Avec Des Composés Similaires
CRN04894 is unique compared to other ACTH antagonists due to its oral bioavailability and high selectivity for MC2R. Similar compounds include:
Paltusotine: Another compound developed by Crinetics for endocrine disorders.
CRN04777: A related compound with similar pharmacological properties
CRN04894 stands out due to its potent and selective antagonism of ACTH, making it a promising candidate for treating diseases of ACTH excess .
Propriétés
Numéro CAS |
2392970-97-5 |
|---|---|
Formule moléculaire |
C33H42F3N5O3 |
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C33H42F3N5O3/c1-3-23-20-40(31(43)32(14-7-15-32)33(34,35)36)18-19-41(23)27-11-10-25(24-8-5-6-9-28(24)44-4-2)37-29(27)30(42)38-26-21-39-16-12-22(26)13-17-39/h5-6,8-11,22-23,26H,3-4,7,12-21H2,1-2H3,(H,38,42)/t23-,26-/m1/s1 |
Clé InChI |
QJRFBKYETDVAJQ-ZEQKJWHPSA-N |
SMILES isomérique |
CC[C@@H]1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)N[C@@H]4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F |
SMILES canonique |
CCC1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)NC4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)


